
trans-1,2-Dihydroindeno(1,2,3-cd)pyrene-1,2,8-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1,2-Dihydroindeno(1,2,3-cd)pyrene-1,2,8-triol: is a polycyclic aromatic hydrocarbon (PAH) derivative PAHs are a class of organic compounds consisting of multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions:
Diazonium Intermediate Formation: One method involves forming a reactive diazonium intermediate from 2-(pyren-1-yl)aniline. This intermediate can react with a tethered polycyclic aromatic moiety at room temperature through intramolecular aromatic substitution.
One-Pot Synthesis: Another method uses 4-bromopyrene as the starting material.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, forming various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo electrophilic substitution reactions, such as bromination and fluorination.
Common Reagents and Conditions:
Bromination: Reaction with bromine to form 12-bromoindeno(1,2,3-cd)pyrene.
Fluorination: Reaction with fluorine to form 2-fluoroindeno(1,2,3-cd)pyrene.
Nitration: Reaction with nitric acid in an acetyl nitrate solution to form IP-NO2.
Major Products:
- 12-Bromoindeno(1,2,3-cd)pyrene
- 2-Fluoroindeno(1,2,3-cd)pyrene
- IP-NO2 (Nitrated derivative)
Scientific Research Applications
Chemistry:
- Used as an intermediate in organic synthesis .
- Studied for its unique chemical properties and reactivity.
Biology and Medicine:
- Investigated for its potential mutagenic and carcinogenic properties .
- Used in studies related to environmental exposure and air pollution .
Industry:
- Potential applications in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action for trans-1,2-Dihydroindeno(1,2,3-cd)pyrene-1,2,8-triol involves its interaction with various molecular targets and pathways. As a PAH derivative, it can bind to DNA and proteins, potentially leading to mutagenic and carcinogenic effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
- Indeno(1,2,3-cd)pyrene
- Benzo(a)pyrene
- Chrysene
Comparison:
- Indeno(1,2,3-cd)pyrene: Similar in structure but lacks the hydroxyl groups present in trans-1,2-Dihydroindeno(1,2,3-cd)pyrene-1,2,8-triol .
- Benzo(a)pyrene: Another PAH with known carcinogenic properties, but with a different ring structure .
- Chrysene: A PAH with four fused benzene rings, differing in its chemical reactivity and applications .
Properties
CAS No. |
99520-61-3 |
|---|---|
Molecular Formula |
C22H14O3 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
(9R,10R)-hexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2,4,6,8(21),11(20),12,14(19),15,17-decaene-9,10,22-triol |
InChI |
InChI=1S/C22H14O3/c23-20-13-7-3-4-10-8-9-14-16(15(10)13)19-17(20)11-5-1-2-6-12(11)18(19)22(25)21(14)24/h1-9,21-25H/t21-,22-/m1/s1 |
InChI Key |
BTTCDTCIMCRXEK-FGZHOGPDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C4C2=C(C5=CC=CC6=C5C4=C(C=C6)[C@H]([C@@H]3O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=C(C5=CC=CC6=C5C4=C(C=C6)C(C3O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


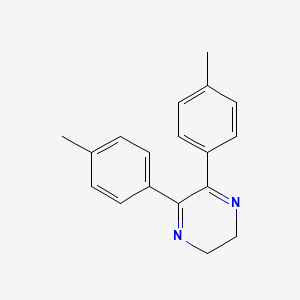

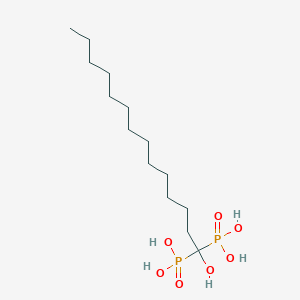
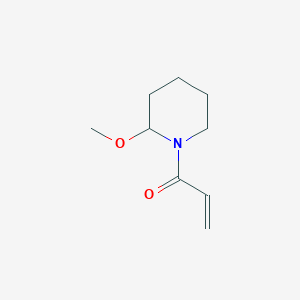
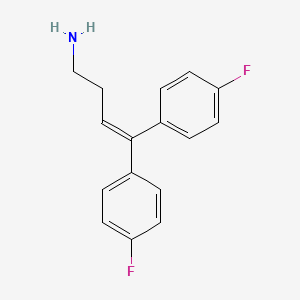
![4-[(1S,2S,6S,9S,10R,11S,12R,15R,16R,19S,22R,23S)-13-(3-carboxybut-2-enyl)-12,13,16,22,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl]-2-methylbut-2-enoic acid](/img/structure/B14349268.png)
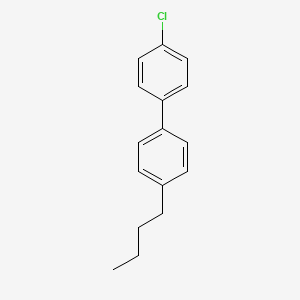
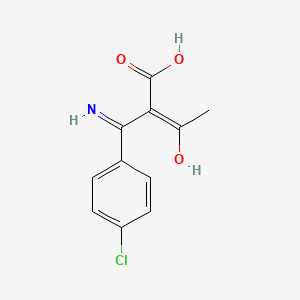
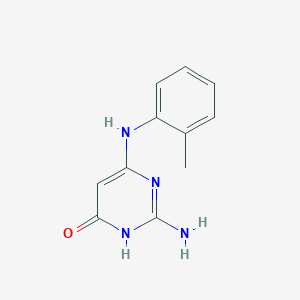
![Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate](/img/structure/B14349283.png)
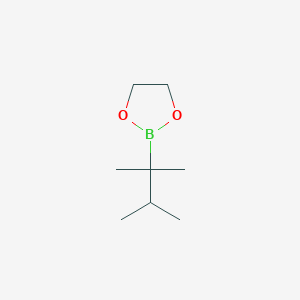
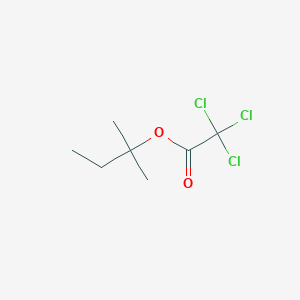
![Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate](/img/structure/B14349316.png)
![1-Methyl-5,8-diphenyl-1H-pyrrolo[2,3-G]phthalazine](/img/structure/B14349317.png)
